molecular formula C18H15N3O3S B11170277 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B11170277
M. Wt: 353.4 g/mol
InChI Key: CJSGVEYQSWDSBG-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a thiadiazole ring fused with a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized through the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones. The xanthene core is then introduced through a condensation reaction with the thiadiazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C18H15N3O3S/c1-23-10-15-20-21-18(25-15)19-17(22)16-11-6-2-4-8-13(11)24-14-9-5-3-7-12(14)16/h2-9,16H,10H2,1H3,(H,19,21,22)

InChI Key

CJSGVEYQSWDSBG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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